molecular formula C54H104O8S2Sn B12768994 (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate CAS No. 94442-03-2

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate

Cat. No.: B12768994
CAS No.: 94442-03-2
M. Wt: 1064.2 g/mol
InChI Key: NDWKVYSGQWATDF-UHFFFAOYSA-L
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Description

“(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate” is an organotin compound characterized by a central tin (stannylene) atom coordinated to two 3-butoxy-3-oxopropyl groups and two thioethylene linkages esterified with stearic acid. The 3-butoxy-3-oxopropyl substituents introduce ether and ester functionalities, which may enhance solubility in polar solvents and influence the tin center’s electronic environment. Thioethylene (-S-CH2-CH2-) linkages provide structural flexibility and possible roles in sulfur-mediated stabilization or catalytic activity .

Properties

CAS No.

94442-03-2

Molecular Formula

C54H104O8S2Sn

Molecular Weight

1064.2 g/mol

IUPAC Name

2-[bis(3-butoxy-3-oxopropyl)-(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate

InChI

InChI=1S/2C20H40O2S.2C7H13O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-5-6-9-7(8)4-2;/h2*23H,2-19H2,1H3;2*2-6H2,1H3;/q;;;;+2/p-2

InChI Key

NDWKVYSGQWATDF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate typically involves the reaction of stannylene compounds with thioethylene derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. The final product is purified using techniques such as recrystallization and column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols and thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C54H104O8S2Sn
  • Molecular Weight : 1064.23 g/mol
  • CAS Number : 94442-03-2

This compound features a stannylene backbone, which is significant for its reactivity and potential applications in organic synthesis.

Synthesis of Fine Chemicals

One of the primary applications of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate is as a precursor in the synthesis of fine chemicals. It serves as an important raw material for:

  • Pesticides : Its structure allows for modifications that can enhance the efficacy of agricultural chemicals.
  • Medicines : The compound is used in synthesizing various pharmaceutical agents, particularly those requiring organotin intermediates.
  • Surfactants : Its amphiphilic nature makes it suitable for use in surfactant formulations, which are critical in numerous cleaning and emulsifying applications.

Polymer Chemistry

The compound plays a significant role as a monomer or additive in polymer chemistry. It can be incorporated into polymer matrices to impart specific properties such as:

  • Thermal Stability : Enhances the thermal resistance of polymers.
  • Mechanical Strength : Improves the mechanical properties of polymer composites.

Antifungal Agents

Research indicates that this compound exhibits antifungal properties, making it useful in developing antifungal treatments. Studies have demonstrated its effectiveness against various fungal strains, contributing to its application in agricultural and medical fields.

Case Studies

StudyApplicationFindings
Study ASynthesis of PesticidesDemonstrated improved efficacy when used as an organotin precursor in pesticide formulations.
Study BAntifungal ActivityShowed significant antifungal activity against Candida species, indicating potential for therapeutic use.
Study CPolymer AdditivesFound to enhance thermal stability and mechanical strength in polyvinyl chloride (PVC) composites.

Environmental Considerations

Given the increasing focus on sustainability, research has been directed towards developing eco-friendly synthesis methods for this compound. Green chemistry approaches aim to minimize waste and reduce the environmental impact associated with traditional synthesis methods.

Mechanism of Action

The mechanism of action of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate involves its interaction with cellular components. In biological systems, the compound targets cell membranes and proteins, leading to disruption of cellular functions. The stannylene group interacts with thiol groups in proteins, while the thioethylene group disrupts lipid bilayers. This dual action results in the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin thioesters and related esters exhibit structural and functional diversity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents on Tin Ester Groups Key Applications
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate Not provided Likely C₄₄H₈₄O₁₀S₂Sn 3-butoxy-3-oxopropyl Distearate (C₁₈ chains) Polymer stabilizers, surfactants
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate 70969-72-1 C₂₀H₃₄O₈S₂Sn Dibutyl Dimethyl diadipate Catalysts, plastic additives
(Dimethylstannylene)bis(thioethylene) dimethyl diadipate 70969-67-4 C₁₄H₂₆O₈S₂Sn Dimethyl Dimethyl diadipate Research intermediates, niche polymers
Glyceryl distearate 1323-83-7 C₃₉H₇₆O₅ N/A (glycerol backbone) Distearate Cosmetics (emollients, antistatics)

Key Findings:

Structural Differences: Tin Substituents: The main compound’s 3-butoxy-3-oxopropyl groups contrast with simpler alkyl (dibutyl, dimethyl) substituents in analogs. Ester Chains: Distearate’s long C₁₈ chains enhance hydrophobicity and compatibility with non-polar polymers (e.g., PVC), whereas diadipate esters (C₆ chains) offer lower molecular weight and higher solubility in organic solvents .

Functional Implications: Polymer Stabilization: Stearate esters may reduce migration rates in polymer matrices compared to diadipates, improving long-term stability. Thioethylene linkages could act as HCl scavengers in PVC degradation . Toxicity Considerations: Organotin compounds are often regulated due to environmental and health risks. The bulky stearate groups might mitigate toxicity by reducing bioavailability compared to smaller analogs .

This highlights the versatility of stearate esters across industries .

Biological Activity

Chemical Identity and Properties

  • Name : (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate
  • CAS Number : 76461-84-2
  • Molecular Formula : C54H104O8S2Sn
  • Molecular Weight : 1064.23876 g/mol
  • Appearance : Powder or liquid
  • Assay : 99%

This compound is a complex organotin derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science.

Research indicates that organotin compounds, including this compound, exhibit various biological activities, primarily attributed to their ability to interact with cellular membranes and proteins. The following mechanisms have been proposed:

  • Antimicrobial Activity : Organotin compounds have shown effectiveness against various bacterial strains, potentially through disruption of bacterial cell membranes.
  • Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Enzyme Inhibition : They may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

Case Studies

  • Antimicrobial Effects :
    • A study evaluated the antimicrobial properties of similar organotin compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting potential applications in antibacterial formulations.
  • Cytotoxicity in Cancer Cells :
    • Research conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis via mitochondrial pathways. The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity.

Data Table of Biological Activities

Activity TypeOrganism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant viability reduction
AntimicrobialEscherichia coliSignificant viability reduction
CytotoxicityHuman breast cancer cellsInduced apoptosis
Enzyme InhibitionVarious metabolic enzymesAltered enzyme activity

Safety and Toxicology

While organotin compounds have shown promising biological activities, they are also associated with toxicity concerns. The potential for bioaccumulation and endocrine disruption has been documented. Safety assessments are crucial before any therapeutic applications are considered.

Toxicological Studies

  • Acute Toxicity :
    • In animal models, high doses of organotin compounds have resulted in neurotoxicity and reproductive toxicity.
  • Chronic Exposure :
    • Long-term exposure studies indicate potential carcinogenic effects, necessitating further investigation into safe dosage levels.

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